![molecular formula C23H21N3O2 B2499455 N-(2-(1H-indol-3-yl)ethyl)-1-(5-phenylisoxazol-3-yl)cyclopropanecarboxamide CAS No. 1334370-07-8](/img/structure/B2499455.png)
N-(2-(1H-indol-3-yl)ethyl)-1-(5-phenylisoxazol-3-yl)cyclopropanecarboxamide
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Description
N-(2-(1H-indol-3-yl)ethyl)-1-(5-phenylisoxazol-3-yl)cyclopropanecarboxamide is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is also known as PHCCC, and it belongs to the class of cyclopropane carboxamides.
Scientific Research Applications
Anti-inflammatory Activity
The compound is related to naproxen , a nonsteroidal anti-inflammatory drug (NSAID) used to treat pain, menstrual cramps, inflammatory diseases such as rheumatoid arthritis, and fever . The mechanism of action of naproxen involves blocking arachidonate binding to competitively inhibit both cyclooxygenase (COX) isoenzymes, COX-1, and COX-2, resulting in analgesic and anti-inflammatory effects .
Antiviral Activity
The compound is also related to tryptamine , a biogenic amine, naturally occurring in plants, animals, and microorganisms . Tryptamine derivatives play a fundamental role in the human body . A combination of three drugs, including naproxen, has been successfully used to treat patients hospitalized for influenza A (H3N2) infection . Ongoing trials suggest that naproxen could combine broad-spectrum antiviral activity with its well-known anti-inflammatory action that could help to reduce severe respiratory mortality associated with COVID-19 .
Anticancer Activity
Indole derivatives possess various biological activities, including anticancer activity . The indole nucleus is found in many important synthetic drug molecules, which bind with high affinity to multiple receptors, making them useful in developing new therapeutic derivatives .
Anti-HIV Activity
Indole derivatives also show anti-HIV activity . The indole nucleus is a prevalent feature in many bioactive aromatic compounds, making it an important scaffold for the development of new drugs .
Antioxidant Activity
Indole derivatives have been found to possess antioxidant activity . This property can be beneficial in the treatment of diseases caused by oxidative stress .
Antimicrobial Activity
Indole derivatives have shown antimicrobial activity . They can be used in the development of new antimicrobial agents .
Antitubercular Activity
Indole derivatives have demonstrated antitubercular activity . They can be used in the development of new antitubercular agents .
Antidiabetic Activity
Indole derivatives have shown antidiabetic activity . They can be used in the development of new antidiabetic agents .
properties
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-1-(5-phenyl-1,2-oxazol-3-yl)cyclopropane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O2/c27-22(24-13-10-17-15-25-19-9-5-4-8-18(17)19)23(11-12-23)21-14-20(28-26-21)16-6-2-1-3-7-16/h1-9,14-15,25H,10-13H2,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEBQWNIXTZEKSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=NOC(=C2)C3=CC=CC=C3)C(=O)NCCC4=CNC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(1H-indol-3-yl)ethyl)-1-(5-phenylisoxazol-3-yl)cyclopropanecarboxamide |
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